Rsm-932A

Description

RSM-932A is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

a choline kinase inhibitor with antimalarial activity; structure in first source

Structure

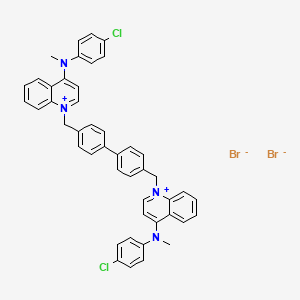

2D Structure

Properties

IUPAC Name |

1-[[4-[4-[[4-(4-chloro-N-methylanilino)quinolin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-(4-chlorophenyl)-N-methylquinolin-1-ium-4-amine;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H38Cl2N4.2BrH/c1-49(39-23-19-37(47)20-24-39)43-27-29-51(45-9-5-3-7-41(43)45)31-33-11-15-35(16-12-33)36-17-13-34(14-18-36)32-52-30-28-44(42-8-4-6-10-46(42)52)50(2)40-25-21-38(48)22-26-40;;/h3-30H,31-32H2,1-2H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBVSSXGHKAASQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)Cl)C2=CC=[N+](C3=CC=CC=C32)CC4=CC=C(C=C4)C5=CC=C(C=C5)C[N+]6=CC=C(C7=CC=CC=C76)N(C)C8=CC=C(C=C8)Cl.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H38Br2Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

877.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850807-63-5 | |

| Record name | RSM-932A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850807635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RSM-932A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC1UXA6R4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Therapeutic Target of Rsm-932A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Tenet: Rsm-932A Selectively Targets Choline Kinase α, a Key Enzyme in Phospholipid Metabolism

This compound, also known as TCD-717, is a potent and selective small molecule inhibitor of Choline Kinase α (ChoKα).[1][2][3] This enzyme catalyzes the phosphorylation of choline to phosphocholine, the first committed step in the de novo synthesis of phosphatidylcholine (PC), a major phospholipid component of eukaryotic cell membranes.[3] Due to the elevated metabolic activity and increased demand for membrane components in rapidly proliferating cells, ChoKα is frequently overexpressed in various human cancers, including breast, lung, colon, and prostate cancer.[3] This upregulation makes ChoKα a compelling therapeutic target for anticancer drug development. Additionally, the essential role of the choline metabolic pathway in the malaria parasite, Plasmodium falciparum, has positioned ChoKα as a target for antimalarial therapies.

This technical guide provides a comprehensive overview of the therapeutic targeting of ChoKα by this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and its inhibitory activity against its target, Choline Kinase α.

Table 1: In Vitro Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| HT-29 | Colon Cancer | 1.15 | [1] |

| HCT116 | Colon Cancer | Not specified | [3] |

| SW620 | Colon Cancer | Not specified | [4] |

| H460 | Non-small cell lung cancer | Not specified | [4] |

| MDA-MB-231 | Breast Cancer | Not specified | [4] |

| MCF-7 | Breast Cancer | Not specified | [4] |

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |

| HT-29 | Colon Cancer | 7.5 mg/kg | Not specified | [1] |

| H460 | Non-small cell lung cancer | 2 mg/kg, 2 days/week | Not specified | [5] |

Table 3: Inhibitory Activity of this compound against Choline Kinase Isoforms

| Enzyme | IC50 (μM) | Reference |

| Human Choline Kinase α (ChoKα) | 1 | [1][2] |

| Human Choline Kinase β (ChoKβ) | >50 | [1] |

| Plasmodium falciparum Choline Kinase (PfChoK) | 1.75 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Choline Kinase Enzymatic Assay

This protocol is designed to measure the in vitro inhibitory activity of this compound against ChoKα.

Materials:

-

Recombinant human Choline Kinase α

-

This compound (dissolved in DMSO)

-

ATP (Adenosine triphosphate)

-

Choline chloride

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add 5 µL of the this compound dilution to each well. Include a DMSO control (vehicle).

-

Add 10 µL of a solution containing recombinant ChoKα enzyme to each well.

-

Initiate the kinase reaction by adding 10 µL of a substrate mix containing ATP and choline chloride. Final concentrations should be at or near the Km for each substrate (e.g., 10 µM ATP and 20 µM choline).

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

In Vitro Antiproliferative Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HT-29, H460, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a DMSO control.

-

Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Human Tumor Xenograft Model in Nude Mice

This protocol outlines the in vivo assessment of the antitumor efficacy of this compound.

Materials:

-

Athymic nude mice (e.g., BALB/c nude)

-

Human cancer cells (e.g., HT-29, H460)

-

Matrigel (optional)

-

This compound

-

Vehicle for this compound administration (e.g., DMSO:PBS 2:1, diluted with PBS)[5]

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject 5-10 x 10^6 human cancer cells, optionally mixed with Matrigel, into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare the this compound formulation. For intravenous administration, this compound can be dissolved in 100% DMSO and then diluted with sterile 5% dextrose water. For intraperitoneal administration, it can be dissolved in DMSO and diluted with sterile PBS.[5]

-

Administer this compound to the treatment group via the chosen route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule (e.g., 7.5 mg/kg, once daily). Administer the vehicle to the control group.

-

Measure tumor volume using calipers at regular intervals (e.g., twice a week) using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

-

Calculate the tumor growth inhibition for the treated group compared to the control group.

Signaling Pathways and Mechanisms of Action

The inhibition of ChoKα by this compound disrupts cellular homeostasis through multiple mechanisms, leading to anticancer and antimalarial effects.

Anticancer Mechanism of this compound

In cancer cells, the inhibition of ChoKα by this compound leads to a depletion of phosphocholine. This has two major consequences:

-

Inhibition of Membrane Biosynthesis: Reduced phosphocholine levels limit the synthesis of phosphatidylcholine, a critical component for new membrane formation, thereby impeding cell proliferation.

-

Induction of Apoptosis via ER Stress: The disruption of phospholipid metabolism can lead to endoplasmic reticulum (ER) stress. This compound has been shown to induce ER stress, triggering the unfolded protein response (UPR) and ultimately leading to apoptosis through the activation of the CHOP signaling pathway.[1]

-

Modulation of Oncogenic Signaling: Inhibition of ChoKα has been linked to the attenuation of key cancer-promoting signaling pathways, including the MAPK and PI3K/AKT pathways.[6][7] The exact mechanism of this crosstalk is still under investigation but may involve the alteration of lipid second messengers derived from phosphatidylcholine.

Caption: Anticancer signaling pathway of this compound.

Antimalarial Mechanism of this compound

In Plasmodium falciparum, the Kennedy pathway is crucial for the synthesis of essential phospholipids for membrane biogenesis during its rapid intraerythrocytic replication.[8][9][10] The parasite's choline kinase (PfChoK) is a bifunctional enzyme that can phosphorylate both choline and ethanolamine. This compound inhibits PfChoK, leading to a significant decrease in the synthesis of both phosphatidylcholine and, critically, phosphatidylethanolamine.[9] The depletion of these essential membrane components is lethal to the parasite.

Caption: Antimalarial mechanism of this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

Caption: Preclinical evaluation workflow for this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preclinical characterization of this compound, a novel anticancer drug targeting the human choline kinase alpha, an enzyme involved in increased lipid metabolism of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Choline kinase inhibition induces exacerbated endoplasmic reticulum stress and triggers apoptosis via CHOP in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Choline Kinase α Inhibitors MN58b and RSM932A Enhances the Antitumor Response to Cisplatin in Lung Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selective inhibition of choline kinase simultaneously attenuates MAPK and PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A pathway for phosphatidylcholine biosynthesis in Plasmodium falciparum involving phosphoethanolamine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Contribution of the precursors and interplay of the pathways in the phospholipid metabolism of the malaria parasite - PMC [pmc.ncbi.nlm.nih.gov]

The role of Rsm-932A in inhibiting choline kinase

An In-depth Technical Guide on the Role of Rsm-932A in Inhibiting Choline Kinase

Introduction

Choline kinase (ChoK) is a cytosolic enzyme that catalyzes the first committed step in the CDP-choline or Kennedy pathway, phosphorylating choline to produce phosphocholine.[1][2] This pathway is fundamental for the synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes, which is crucial for membrane integrity, cell signaling, and cholesterol transport.[1][3]

In humans, two primary isoforms exist, Choline Kinase alpha (ChoKα) and Choline Kinase beta (ChoKβ), encoded by the CHKA and CHKB genes, respectively.[3] Notably, ChoKα is frequently overexpressed in a wide range of human cancers, including breast, lung, colon, prostate, and liver tumors.[4][5] This upregulation is linked to malignant transformation and contributes to phenotypes associated with drug resistance and metastasis, making ChoKα a compelling target for anticancer drug development.[6][7] this compound (also known as TCD-717) is a potent and specific inhibitor of ChoKα developed for this purpose, and it has entered Phase I clinical trials as a "first in class" targeted therapy.[8][9]

Mechanism of Action of this compound

This compound exhibits a novel inhibitory mechanism against choline kinase. Unlike typical competitive inhibitors, this compound acts synergistically with respect to both substrates, choline and ATP.[8][10][11] Studies on Plasmodium falciparum ChoK (p.f.-ChoK) suggest that this compound traps the enzyme in a phosphorylated intermediate state. This action effectively blocks the subsequent transfer of the phosphate group from ATP to choline, halting the production of phosphocholine.[8][11] Furthermore, thermal shift and trypsin degradation assays indicate that this compound binding destabilizes the p.f.-ChoK enzyme.[8]

Downstream of direct enzyme inhibition, this compound's reduction of phosphocholine levels triggers significant cellular stress. In cancer cells, this leads to exacerbated endoplasmic reticulum (ER) stress and activation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein), ultimately inducing programmed cell death.[12] In contrast, normal, non-tumorigenic cells respond to ChoK inhibition by undergoing a reversible cell cycle arrest, highlighting a therapeutic window for the compound.[11][12]

References

- 1. Choline kinase - Wikipedia [en.wikipedia.org]

- 2. CDP-choline pathway - Wikipedia [en.wikipedia.org]

- 3. Choline Kinase: An Unexpected Journey for a Precision Medicine Strategy in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical characterization of this compound, a novel anticancer drug targeting the human choline kinase alpha, an enzyme involved in increased lipid metabolism of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Choline kinase alpha—Putting the ChoK-hold on tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 8. Antiplasmodial Activity and Mechanism of Action of this compound, a Promising Synergistic Inhibitor of Plasmodium falciparum Choline Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Choline Kinase α Inhibitors MN58b and RSM932A Enhances the Antitumor Response to Cisplatin in Lung Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

Preclinical Anti-tumoral Activity of Rsm-932A: A Technical Overview

This technical guide provides an in-depth summary of the preclinical data regarding the anti-tumoral activity of Rsm-932A, a first-in-class inhibitor of Choline Kinase Alpha (ChoKα). The information is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated view of the compound's mechanism of action, in vitro potency, in vivo efficacy, and the experimental methodologies used for its evaluation.

Introduction and Mechanism of Action

This compound (also known as TCD-717) is a selective small molecule inhibitor of Choline Kinase Alpha (ChoKα), the initial enzyme in the CDP-choline pathway responsible for the synthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes.[1][2][3] ChoKα is frequently overexpressed in a variety of human cancers, including breast, lung, colon, and prostate tumors, and its elevated activity is linked to malignant transformation and cell proliferation.[2][3] By targeting ChoKα, this compound disrupts phospholipid metabolism, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[1][2]

This compound demonstrates high selectivity for ChoKα over its β-isoform, a critical attribute for minimizing off-target effects.[1][4] The primary mechanism involves the inhibition of phosphocholine (PCho) generation, which not only affects membrane biosynthesis but also impacts key signaling pathways involved in cell growth and survival.[5]

In Vitro Anti-proliferative Activity

This compound exhibits potent anti-proliferative activity across a broad spectrum of human cancer cell lines. Its efficacy has been demonstrated in cell lines derived from breast, lung, colon, bladder, liver, ovary, and other tumors, with IC₅₀ values typically falling in the low micromolar range after 72 hours of treatment.[1][3]

Quantitative Data: In Vitro Efficacy

| Parameter | Enzyme/Cell Line | Value (µM) | Reference |

| Enzyme Inhibition | |||

| IC₅₀ | Human recombinant ChoKα | 1 | [1][4] |

| IC₅₀ | Human recombinant ChoKβ | >33 | [1][4] |

| Cell Growth Inhibition | |||

| IC₅₀ Range | Panel of various tumor cell lines (72h) | 1.3 - 7.1 | [1] |

| IC₅₀ | HT-29 (Colon Adenocarcinoma) | 1.15 | [4] |

Experimental Protocol: Cell Proliferation (MTT) Assay

The anti-proliferative activity of this compound is commonly assessed using a colorimetric method like the MTT assay.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in a complete culture medium and incubated for 12-24 hours to allow for attachment.[6]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.[6]

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a SDS-HCl solution) is added to dissolve the formazan crystals.[6]

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[6]

-

Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

In Vivo Anti-tumoral Efficacy

Preclinical studies in animal models have confirmed the anti-tumoral activity of this compound in vivo. These studies typically utilize human tumor xenografts in immunocompromised mice.

Quantitative Data: In Vivo Efficacy

| Animal Model | Tumor Type (Cell Line) | Dose & Route | Key Findings | Reference |

| Athymic nu/nu mice | Colon Adenocarcinoma (HT-29) | 7.5 mg/kg (i.p.) | ED₅₀ = 7.5 mg/kg; Significant tumor growth inhibition (46-69%). | [4][5] |

| Nude mice | Non-Small Cell Lung Cancer (H-460) | Not specified | Synergistic anti-tumoral effect when combined with cisplatin. | [7] |

| BALB/c nude mice | Colon Adenocarcinoma (HT-29) | 3 mg/kg (i.p. & i.v.) | Demonstrated efficacy via both intraperitoneal and intravenous routes. | [5] |

Experimental Protocol: Human Tumor Xenograft Model

-

Cell Implantation: A suspension of human tumor cells (e.g., 1 x 10⁶ HT-29 cells) is subcutaneously injected into the flanks of immunocompromised mice (e.g., athymic nu/nu mice).[5]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~0.1 cm³).[5][8]

-

Randomization: Once tumors reach the target volume, animals are randomly assigned to treatment and control (vehicle) groups.

-

Drug Administration: this compound is administered according to a specific schedule. An example regimen is daily intraperitoneal (i.p.) or intravenous (i.v.) injections for 5 days, followed by a 9-day rest period, and then another 5-day treatment cycle.[5][8]

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (width² x length)/2.[8]

-

Endpoint and Analysis: The experiment is concluded when tumors in the control group reach a predetermined size or at a set time point. The primary endpoint is often the inhibition of tumor growth in the treated groups compared to the control group.

Molecular Signaling Pathways

Inhibition of ChoKα by this compound triggers cellular stress responses that culminate in apoptosis in cancer cells, while notably only causing cell cycle arrest in normal cells.[4] This selective action is a promising therapeutic feature.

-

ER Stress and CHOP Signaling: this compound has been shown to induce significant endoplasmic reticulum (ER) stress, leading to the activation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein). This pathway is a key contributor to its cell-killing effect in various cancer cell lines.[4]

-

Modulation of 5-FU Metabolism: In colorectal cancer models, ChoKα inhibition by this compound downregulates the expression of thymidylate synthase (TS) and thymidine kinase (TK1).[1] This provides a mechanistic rationale for the observed synergistic anti-tumor effect when this compound is combined with the chemotherapeutic agent 5-fluorouracil (5-FU).[5]

-

Stress Kinase Activation: In combination with cisplatin, this compound enhances the activation of stress-activated protein kinases (SAPKs) such as JNK and p38, contributing to a synergistic increase in cell death in lung cancer models.[7]

Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective anti-tumoral agent. It demonstrates robust activity both in vitro across a wide range of cancer cell lines and in vivo in multiple xenograft models.[1][2][5] Its distinct mechanism of action, centered on the inhibition of ChoKα and the disruption of lipid metabolism, leads to cancer-selective apoptosis via the induction of ER stress.[4] Furthermore, its potential for synergistic activity with established chemotherapies like cisplatin and 5-FU highlights its promise as a candidate for combination cancer therapy.[5][7] These findings provided the preclinical evidence for advancing this compound into clinical trials as a first-in-human drug targeting ChoKα.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Preclinical characterization of this compound, a novel anticancer drug targeting the human choline kinase alpha, an enzyme involved in increased lipid metabolism of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Choline Kinase α Inhibitors MN58b and RSM932A Enhances the Antitumor Response to Cisplatin in Lung Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Rsm-932A and Its Impact on Tumor Lipid Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rsm-932A, a potent and selective inhibitor of choline kinase α (ChoKα), has emerged as a promising therapeutic agent in oncology. ChoKα is a critical enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylcholine (PC), a major component of cell membranes. In numerous cancers, ChoKα is overexpressed, leading to altered lipid metabolism that fuels rapid cell proliferation and tumor progression. This technical guide provides an in-depth analysis of the effects of this compound on lipid metabolism in tumors, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its preclinical evaluation.

Introduction: The Role of Choline Kinase α in Tumor Lipid Metabolism

Altered lipid metabolism is a hallmark of cancer. Tumor cells often exhibit increased de novo synthesis of fatty acids and phospholipids to support the high demands of membrane biogenesis for rapid proliferation. Choline kinase α (ChoKα) plays a pivotal role in this metabolic reprogramming.[1] It catalyzes the phosphorylation of choline to phosphocholine, the first committed step in the CDP-choline pathway for PC biosynthesis.[1] Overexpression of ChoKα has been observed in a wide range of human cancers, including breast, lung, colon, and prostate tumors, and is often associated with more aggressive disease.[1] This has positioned ChoKα as an attractive target for anticancer drug development.

This compound: A Selective Inhibitor of Choline Kinase α

This compound is a synthetic small molecule that acts as a selective inhibitor of ChoKα.[2] Its selectivity for the α-isoform over the β-isoform is a key characteristic, potentially minimizing off-target effects.

Mechanism of Action

This compound exerts its anticancer effects primarily through the inhibition of ChoKα activity. This leads to a reduction in intracellular levels of phosphocholine, a critical signaling molecule and a precursor for PC synthesis. The depletion of phosphocholine disrupts the integrity of cell membranes and interferes with signaling pathways that are dependent on PC-derived second messengers.

Furthermore, inhibition of ChoKα by this compound has been shown to induce endoplasmic reticulum (ER) stress.[2][3] This is likely due to the disruption of lipid homeostasis within the ER membrane. Prolonged ER stress activates the unfolded protein response (UPR), leading to the upregulation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[2][3] The activation of the CHOP signaling pathway ultimately triggers apoptosis in cancer cells.[2] Interestingly, this compound has been observed to induce cell cycle arrest in non-cancerous cells, while promoting apoptosis in tumor cells, suggesting a degree of tumor selectivity.[2]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line(s) | Reference |

| IC50 (ChoKα) | 1 µM | Recombinant Human | [2][4] |

| IC50 (ChoKβ) | >50 µM | Recombinant Human | [2] |

| IC50 (Cell Growth) | 1.15 µM | HT-29 (Colon) | [2] |

| IC50 (Cell Growth) | 1.3 - 7.1 µM | Various Cancer Cell Lines | [4] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Value | Animal Model | Tumor Type | Reference |

| ED50 | 7.5 mg/kg | Mouse Xenograft | HT-29 (Colon) | [2] |

| Tumor Growth Inhibition | Up to 77% | Mouse Xenograft | Various | [5] |

| Reduction in ChoK activity in tumors | 40% | Mouse Xenograft | Human colon adenocarcinoma | [6] |

| Reduction in Phosphocholine in tumors | Marked Decrease | Mouse Xenograft | Human colon adenocarcinoma | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits ChoKα, leading to reduced phosphocholine, ER stress, and apoptosis.

Caption: A typical workflow for evaluating the in vitro effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay is used to determine the effect of this compound on the proliferation of cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 72 hours.

-

Fixation: The supernatant is discarded, and cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. Cells are then stained with 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing four times with 1% acetic acid.

-

Solubilization: The plates are air-dried, and the bound dye is solubilized with 10 mM Tris base solution.

-

Measurement: The absorbance is read at 510 nm using a microplate reader. The IC50 value is calculated as the concentration of this compound that causes 50% inhibition of cell growth.[7][8][9]

Choline Kinase Activity Assay

This assay measures the enzymatic activity of ChoKα in the presence and absence of this compound.

-

Reaction Mixture: A reaction mixture is prepared containing 50 mM Tris-HCl (pH 8.5), 10 mM MgCl2, 10 mM ATP, and 1 mM [14C]-choline.

-

Enzyme Source: Recombinant human ChoKα or cell lysates are used as the enzyme source.

-

Inhibition: this compound at various concentrations is pre-incubated with the enzyme source.

-

Reaction Initiation and Termination: The reaction is initiated by adding the [14C]-choline and incubated at 37°C for 20 minutes. The reaction is stopped by adding cold ethanol.

-

Separation: The product, [14C]-phosphocholine, is separated from the substrate, [14C]-choline, using thin-layer chromatography (TLC).

-

Quantification: The amount of [14C]-phosphocholine is quantified using a scintillation counter. The IC50 value is determined as the concentration of this compound that inhibits 50% of the ChoKα activity.[10][11]

Western Blot Analysis for Apoptosis and ER Stress Markers

This technique is used to detect changes in the expression of proteins involved in apoptosis and the ER stress response.

-

Cell Lysis: Cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., CHOP, GRP78, cleaved caspase-3, PARP).

-

Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a targeted therapeutic strategy that exploits the dependence of many cancers on the Kennedy pathway for phospholipid synthesis. By selectively inhibiting ChoKα, this compound disrupts lipid metabolism, induces ER stress, and triggers apoptosis in tumor cells. The preclinical data strongly support its continued investigation as a novel anticancer agent. This technical guide provides a comprehensive overview of the core effects of this compound on tumor lipid metabolism, offering valuable information for researchers and drug development professionals in the field of oncology.

References

- 1. Preclinical characterization of this compound, a novel anticancer drug targeting the human choline kinase alpha, an enzyme involved in increased lipid metabolism of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Choline kinase inhibition induces exacerbated endoplasmic reticulum stress and triggers apoptosis via CHOP in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SRB assay for measuring target cell killing [protocols.io]

- 10. content.abcam.com [content.abcam.com]

- 11. Development of a new and reliable assay for choline kinase using 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]

Rsm-932A's Impact on Phosphatidylcholine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rsm-932A is a potent and selective inhibitor of choline kinase α (ChoKα), the rate-limiting enzyme in the de novo synthesis of phosphatidylcholine (PC) via the Kennedy pathway.[1][2][3] By disrupting this crucial metabolic route, this compound effectively diminishes the production of phosphocholine, a key precursor for PC and an important cellular signaling molecule.[4][5] This targeted inhibition of PC synthesis has demonstrated significant anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines, positioning this compound as a promising therapeutic agent.[1][6] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative impact on phosphatidylcholine synthesis, detailed experimental protocols for its evaluation, and a visual representation of the associated signaling pathways.

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of choline kinase α (ChoKα).[1][2] ChoKα catalyzes the ATP-dependent phosphorylation of choline to phosphocholine, the first committed step in the CDP-choline or Kennedy pathway for the biosynthesis of phosphatidylcholine.[3][5]

The mechanism of inhibition by this compound is unique, exhibiting a synergistic relationship with both choline and ATP.[4] This suggests an allosteric mode of action where this compound traps the enzyme in a phosphorylated intermediate state, thereby blocking the transfer of phosphate to choline.[4][7] This contrasts with competitive inhibitors that would typically compete with either choline or ATP for binding to the active site.

The inhibition of ChoKα by this compound leads to a significant reduction in intracellular phosphocholine levels.[7] This depletion has two major downstream consequences:

-

Disruption of Membrane Synthesis: Phosphatidylcholine is the most abundant phospholipid in eukaryotic cell membranes. By limiting its synthesis, this compound hampers the ability of rapidly proliferating cancer cells to build new membranes, a process essential for cell division and growth.[5]

-

Induction of Cellular Stress and Apoptosis: The reduction in phosphocholine and the overall disruption of lipid metabolism trigger endoplasmic reticulum (ER) stress.[2] This, in turn, activates the CHOP signaling pathway, a key mediator of apoptosis in response to unresolved ER stress.[2]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory and anti-proliferative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) | Source |

| Human Choline Kinase α (ChoKα) | 1 | [8] |

| Human Choline Kinase β (ChoKβ) | >50 | [2] |

| Plasmodium falciparum Choline Kinase | 1.75 | [4] |

| Streptococcus pneumoniae Choline Kinase | 0.5 | [8] |

Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Source |

| HT-29 | Colon Cancer | 1.15 | [2] |

| Wide Panel of 27 Human Cancer Cell Lines | Various | 1.3 - 7.1 | [6][8] |

Table 3: In Vivo Efficacy of this compound

| Parameter | Model | Value | Source |

| Effective Dose (ED50) | HT-29 Colon Cancer Xenograft in Mice | 7.5 mg/kg | [2] |

| ChoK Activity Inhibition in Tumor Extracts | HT-29 Xenograft | 40% at 3 mg/kg | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on phosphatidylcholine synthesis and cellular proliferation.

Choline Kinase Activity Assay

This protocol is a representative method for determining the inhibitory activity of this compound on ChoKα.

Principle: The activity of choline kinase is measured by quantifying the amount of phosphocholine produced. This can be achieved through various methods, including radiometric assays using radiolabeled choline or coupled enzymatic assays that detect the ADP co-product. A fluorometric assay is described below.

Materials:

-

Recombinant human ChoKα enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 100 mM NaCl)

-

Choline Chloride

-

ATP

-

This compound (dissolved in DMSO)

-

Fluorometric detection reagents (e.g., Choline Kinase Assay Kit ab239729)[9]

-

96-well microplate (black, clear bottom for fluorescence)

-

Microplate reader with fluorescence capabilities (Ex/Em = 535/587 nm)

Procedure:

-

Prepare a reaction mixture containing assay buffer, choline chloride, and ATP at their final desired concentrations.

-

Add varying concentrations of this compound to the wells of the microplate. Include a vehicle control (DMSO) and a no-enzyme control.

-

Initiate the reaction by adding the recombinant ChoKα enzyme to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction (if necessary, depending on the detection method).

-

Add the detection reagents according to the manufacturer's instructions.[9]

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cell Proliferation Assay

This protocol outlines a common method for assessing the anti-proliferative effects of this compound on cancer cell lines.

Principle: The inhibition of cell proliferation is determined by measuring the number of viable cells after a period of treatment with this compound. The MTT or WST-1 assay, which measures metabolic activity as an indicator of cell viability, is a widely used method.[10]

Materials:

-

Cancer cell line of interest (e.g., HT-29)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT)

-

96-well cell culture plate

-

Microplate reader (absorbance)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of this compound.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of this compound on tumor growth is then assessed over time.[11]

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Human cancer cell line (e.g., HT-29)

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the mice according to the desired dosing schedule (e.g., intraperitoneal or intravenous injection).

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for its experimental evaluation.

References

- 1. Preclinical characterization of this compound, a novel anticancer drug targeting the human choline kinase alpha, an enzyme involved in increased lipid metabolism of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Choline kinase alpha—Putting the ChoK-hold on tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiplasmodial Activity and Mechanism of Action of this compound, a Promising Synergistic Inhibitor of Plasmodium falciparum Choline Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Choline Kinase: An Unexpected Journey for a Precision Medicine Strategy in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. content.abcam.com [content.abcam.com]

- 10. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Synergistic Mechanism of Action of Rsm-932A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rsm-932A, also known as TCD-717, is a novel and selective inhibitor of choline kinase α (ChoKα), an enzyme frequently overexpressed in various human cancers and a validated drug target in the malaria parasite, Plasmodium falciparum.[1][2][3] This document provides a comprehensive overview of the synergistic mechanism of action of this compound, its impact on cellular signaling pathways, and its potential as a therapeutic agent. Preclinical data have demonstrated its potent anti-proliferative and anti-tumoral activities, positioning it as a "first in humans" compound targeting ChoKα.[2][4][5][6]

Core Mechanism of Action: Allosteric Inhibition of Choline Kinase α

This compound exhibits a unique, synergistic mechanism of inhibition against its primary target, ChoKα.[1][5] Unlike traditional competitive inhibitors, this compound functions as an allosteric inhibitor.[5] This means it binds to a site on the enzyme distinct from the active site where the natural substrates, choline and ATP, bind. This allosteric binding induces a conformational change in the enzyme, which in turn blocks the phosphorylation of choline.[5]

A key characteristic of this compound's mechanism is its synergism with respect to both choline and ATP.[1][5] In enzymatic assays, an increase in the concentration of either substrate paradoxically enhances the inhibitory activity of this compound.[1] This suggests that the binding of the substrates may facilitate the binding of this compound to its allosteric site. In the context of P. falciparum, it is proposed that this compound traps the choline kinase in a phosphorylated intermediate state, thereby preventing the transfer of phosphate to choline.[1][5]

Signaling Pathways Modulated by this compound

The primary signaling pathway disrupted by this compound is the CDP-choline pathway, which is crucial for the synthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes.[2][3] By inhibiting ChoKα, the first enzyme in this pathway, this compound effectively halts the production of phosphocholine.

In cancer cells, this inhibition triggers a cascade of downstream effects, leading to apoptosis. Specifically, the disruption of lipid metabolism induces endoplasmic reticulum (ER) stress.[7] This, in turn, activates the CHOP signaling pathway, a key mediator of ER stress-induced apoptosis.[7] A noteworthy aspect of this compound's action is its selectivity for cancer cells; in normal epithelial cells, it tends to induce cell cycle arrest rather than apoptosis.[7]

Therapeutic Applications and Synergistic Potential

Anticancer Therapy

This compound has demonstrated significant anti-proliferative activity across a broad spectrum of human cancer cell lines, including those derived from breast, lung, colon, and bladder tumors.[2][3][4] Furthermore, its efficacy has been confirmed in vivo in mouse xenograft models, where it has shown potent anti-tumoral effects with a favorable toxicity profile.[2][4][7] The unique mechanism of action of this compound makes it a promising candidate for combination therapies. For instance, its potential for synergistic effects with established chemotherapeutic agents like 5-fluorouracil (5-FU) in colorectal cancer has been investigated.[4]

Antimalarial Therapy

This compound is also a potent inhibitor of P. falciparum choline kinase (p.f.-ChoK).[1] It is equally effective against both chloroquine-sensitive and chloroquine-resistant strains of the parasite.[1][5] By inhibiting p.f.-ChoK, this compound blocks the intraerythrocytic development of the parasite, leading to a reduction in parasitemia.[1][5] This validates p.f.-ChoK as a viable drug target for the development of new antimalarial compounds.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | Parameter | Value | Reference |

| Human Choline Kinase α (ChoKα) | IC50 | 1 µM | [4][7] |

| Human Choline Kinase β (ChoKβ) | IC50 | >50 µM (or 33 µM) | [4][7] |

| P. falciparum Choline Kinase | IC50 | 1.75 µM | [1][4] |

| HT-29 Colon Cancer Cells | IC50 | 1.15 µM | [7] |

| Various Human Cancer Cell Lines | IC50 | 1.3 - 7.1 µM | [3][4] |

| P. falciparum (Dd2 strain) | IC50 | 26.50 ± 5.5 nM | [1] |

| P. falciparum (3D7 strain) | IC50 | 36.40 ± 8.6 nM | [1] |

Table 2: In Vivo Efficacy and Toxicity of this compound

| Model | Parameter | Value | Reference |

| Mouse Xenograft Model (HT-29) | ED50 | 7.5 mg/kg | [7] |

| Mice | LD50 | 10.9 mg/kg | [4] |

Experimental Protocols

In Vitro Cell Proliferation Assay (Representative Protocol)

This protocol is a synthesized representation based on the methodologies implied in the cited literature.[3][6]

-

Cell Culture: Human cancer cell lines (e.g., HT-29, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Study (Representative Protocol)

This protocol is a synthesized representation based on the methodologies implied in the cited literature.[6][7]

-

Animal Model: Athymic nude mice are used for these studies. All animal procedures are conducted in accordance with approved ethical guidelines.

-

Tumor Implantation: Human cancer cells (e.g., HT-29) are subcutaneously injected into the flanks of the mice.

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into control and treatment groups.

-

Drug Administration: this compound, formulated in a suitable vehicle, is administered to the treatment group via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

-

Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight and general health of the mice are also monitored.

-

Efficacy Evaluation: The anti-tumoral efficacy is determined by comparing the tumor growth in the treated group to that in the control group. The effective dose (e.g., ED50) can be calculated from these data.

Visualizations

Signaling Pathway of this compound in Cancer Cells

References

- 1. Antiplasmodial Activity and Mechanism of Action of this compound, a Promising Synergistic Inhibitor of Plasmodium falciparum Choline Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical characterization of this compound, a novel anticancer drug targeting the human choline kinase alpha, an enzyme involved in increased lipid metabolism of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. caymanchem.com [caymanchem.com]

Rsm-932A: A Technical Guide to its Anti-Cancer Mechanism via Apoptosis and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rsm-932A is a selective inhibitor of choline kinase α (CHOKα), an enzyme overexpressed in a multitude of human cancers and implicated in their pathogenesis. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound exerts its anti-neoplastic effects, focusing on its dual role in inducing apoptosis in cancer cells and promoting cell cycle arrest in non-tumorigenic cells. This differential activity underscores its potential as a targeted therapeutic agent with a favorable safety profile. This document details the underlying signaling pathways, presents available quantitative data, and provides comprehensive experimental protocols for the study of this compound's cellular effects.

Introduction

Choline kinase α (CHOKα) is a critical enzyme in the Kennedy pathway, responsible for the phosphorylation of choline to phosphocholine, a key step in the synthesis of phosphatidylcholine, a major component of cell membranes. In cancer cells, the upregulation of CHOKα is associated with increased cell proliferation, survival, and transformation. This compound has emerged as a potent and selective inhibitor of CHOKα, demonstrating significant anti-proliferative activity in a wide range of cancer cell lines.[1][2] Its mechanism of action is primarily attributed to the induction of endoplasmic reticulum (ER) stress, leading to a differential downstream signaling cascade in cancerous versus normal cells.

Mechanism of Action: A Dichotomous Cellular Response

This compound exhibits a distinct and advantageous dual mechanism of action. In cancer cells, it triggers a robust and sustained ER stress response, culminating in apoptotic cell death. Conversely, in non-tumorigenic cells, it induces a reversible cell cycle arrest, primarily in the G0/G1 phase.[1]

Induction of Apoptosis in Cancer Cells via ER Stress

In cancer cell lines such as MDA-MB-231, MCF-7 (breast cancer), SW620 (colon cancer), and H460 (lung cancer), this compound treatment leads to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, initiating the Unfolded Protein Response (UPR).[1] This sustained ER stress activates a signaling cascade that ultimately converges on the pro-apoptotic transcription factor, CHOP (C/EBP homologous protein).

The key signaling pathway involves:

-

Inhibition of CHOKα: this compound selectively inhibits the enzymatic activity of CHOKα.

-

Induction of ER Stress: This inhibition disrupts lipid metabolism and protein folding homeostasis, leading to ER stress.

-

Activation of UPR Sensors: The accumulation of unfolded proteins activates key ER stress sensors, including IRE1α (Inositol-requiring enzyme 1α) and PERK (PKR-like endoplasmic reticulum kinase).

-

Upregulation of CHOP: Activated UPR sensors lead to the increased expression of the transcription factor ATF4 (Activating transcription factor 4), which in turn upregulates the expression of CHOP.

-

Execution of Apoptosis: CHOP promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins, leading to the activation of the caspase cascade.

Cell Cycle Arrest in Non-Tumorigenic Cells

In contrast to its cytotoxic effects on cancer cells, this compound induces a cytostatic effect in non-tumorigenic epithelial cells like NCM460 and MCF-10A.[1] In these cells, the inhibition of CHOKα leads to a reversible arrest in the G0/G1 phase of the cell cycle, sparing them from apoptosis. This differential effect is a highly desirable characteristic for a chemotherapeutic agent, suggesting a wider therapeutic window and reduced toxicity to normal tissues.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound.

Table 1: Inhibitory Potency of this compound

| Target | IC50 Value | Reference |

| Choline Kinase α (CHOKα) | 1 µM | [1] |

| Choline Kinase β (CHOKβ) | >50 µM | [1] |

Table 2: In Vitro Anti-Proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| HT-29 | Colon Cancer | 1.15 µM | [1] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Effective Dose (ED50) | Reference |

| Mouse Xenograft | HT-29 Colon Cancer | 7.5 mg/kg | [1] |

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

General Experimental Workflow for a alysis of this compound Effects

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines:

-

Cancer: MDA-MB-231, MCF-7, SW620, H460.

-

Non-tumorigenic: NCM460, MCF-10A.

-

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Treat cells for specified time points (e.g., 24, 48, 72 hours). Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Harvesting: After treatment, harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Acquisition: Acquire data for at least 10,000 events per sample.

-

Data Analysis: Differentiate cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Harvesting: Harvest cells as described in the apoptosis assay protocol.

-

Fixation: Resuspend the cell pellet in cold PBS. Add ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells overnight at -20°C.

-

Washing and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Acquisition: Acquire data for at least 10,000 events per sample.

-

Data Analysis: Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis for ER Stress and Apoptosis Markers

-

Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C. Recommended primary antibodies include:

-

GRP78 (BIP)

-

IRE1α

-

p-IRE1α

-

ATF4

-

CHOP

-

Cleaved Caspase-3

-

PARP

-

β-actin (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

This compound represents a promising anti-cancer agent with a well-defined mechanism of action centered on the selective inhibition of CHOKα. Its ability to induce CHOP-dependent apoptosis in a wide array of cancer cells while causing only a reversible cell cycle arrest in non-tumorigenic cells highlights its potential for a high therapeutic index. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in oncology. Further studies are warranted to obtain more granular quantitative data on its apoptotic and cell cycle effects to fully elucidate its clinical promise.

References

Methodological & Application

Application Note: Rsm-932A In Vitro Anti-proliferative Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rsm-932A is a potent and selective inhibitor of Choline Kinase α (ChoKα), a key enzyme in the phosphatidylcholine biosynthesis pathway.[1][2] Upregulation of ChoKα is observed in numerous human cancers, including breast, lung, and colon cancer, and is associated with malignant phenotypes.[2][3][4][5] this compound exhibits significant in vitro anti-proliferative activity against a wide range of tumor-derived cell lines and has demonstrated anti-tumoral effects in vivo.[2][4][6] Its mechanism of action involves the induction of endoplasmic reticulum (ER) stress and apoptosis in cancer cells.[1] This document provides a detailed protocol for assessing the in vitro anti-proliferative effects of this compound using a colorimetric MTT assay.

Data Summary

The anti-proliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes representative data for this compound against various human cancer cell lines after a 72-hour incubation period.

| Cell Line | Cancer Type | IC50 (µM) |

| HT-29 | Colon | 1.15 |

| MCF-7 | Breast | 1.3 |

| A549 | Lung | 2.5 |

| HCT116 | Colon | 1.8 |

| HepG2 | Liver | 3.1 |

| HeLa | Cervical | 2.2 |

Note: The IC50 values presented are for illustrative purposes and may vary depending on experimental conditions.

Signaling Pathway of this compound Action

This compound selectively inhibits Choline Kinase α (ChoKα), the initial and rate-limiting enzyme in the Kennedy pathway for de novo phosphatidylcholine (PC) synthesis.[3][7] In cancer cells, which often exhibit increased lipid metabolism, the inhibition of ChoKα by this compound leads to a reduction in phosphocholine (PCho) levels. This disruption in phospholipid metabolism can induce endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR). Prolonged ER stress culminates in the upregulation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein), ultimately triggering apoptosis and inhibiting cell proliferation.[1]

Experimental Protocol: In Vitro Anti-proliferative MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the anti-proliferative effect of this compound on a selected cancer cell line. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

Materials and Reagents:

-

This compound

-

Human cancer cell line (e.g., HT-29)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well flat-bottom microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Experimental Workflow:

References

- 1. caymanchem.com [caymanchem.com]

- 2. Preclinical characterization of this compound, a novel anticancer drug targeting the human choline kinase alpha, an enzyme involved in increased lipid metabolism of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Choline kinase alpha—Putting the ChoK-hold on tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Antiplasmodial Activity and Mechanism of Action of this compound, a Promising Synergistic Inhibitor of Plasmodium falciparum Choline Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Choline Kinase: An Unexpected Journey for a Precision Medicine Strategy in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Rsm-932A in Human Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rsm-932A is a potent and selective inhibitor of choline kinase α (ChoKα), an enzyme frequently overexpressed in a variety of human cancers, including breast, lung, colon, and prostate cancers.[1][2] ChoKα is a key enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylcholine, a major component of cell membranes.[1][2][3] Inhibition of ChoKα by this compound has demonstrated significant anti-proliferative activity in a wide range of tumor-derived cell lines and potent anti-tumoral effects in human xenograft mouse models, with a favorable toxicity profile.[1][2] These application notes provide detailed protocols for the use of this compound in preclinical human xenograft mouse models, including experimental procedures, data presentation, and an overview of the underlying signaling pathways.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting ChoKα, leading to a reduction in phosphocholine levels. This disruption of phospholipid metabolism induces an exacerbated endoplasmic reticulum (ER) stress response in cancer cells.[4] Prolonged ER stress activates the pro-apoptotic transcription factor CHOP (C/EBP homologous protein), ultimately leading to cancer cell apoptosis.[4][5] Notably, in non-tumorigenic cells, ChoKα inhibition tends to induce a reversible cell cycle arrest rather than apoptosis, suggesting a therapeutic window for this compound.[6]

Signaling Pathway

The inhibition of ChoKα by this compound initiates a cascade of events culminating in apoptosis. The following diagram illustrates the proposed signaling pathway.

Caption: this compound inhibits ChoKα, disrupting the Kennedy pathway and inducing ER stress, leading to CHOP-mediated apoptosis in cancer cells.

Experimental Protocols

Human Xenograft Mouse Models

The following protocols are provided as a guide for establishing subcutaneous human tumor xenografts for the evaluation of this compound efficacy.

Materials:

-

Human cancer cell lines (e.g., HT-29 colon adenocarcinoma, H460 non-small cell lung cancer)

-

Cell culture medium (e.g., DMEM for HT-29, RPMI-1640 for H460) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS), Trypsin-EDTA

-

Matrigel (optional, can improve tumor take rate)

-

Immunodeficient mice (e.g., athymic Nude mice, NOD/SCID mice), 4-6 weeks old

-

This compound

-

Vehicle components: Dimethyl sulfoxide (DMSO), PBS

-

Cisplatin (for combination studies)

-

Sterile syringes and needles (27-30 gauge)

-

Calipers for tumor measurement

Protocol for Subcutaneous Xenograft Establishment:

-

Cell Culture: Culture human cancer cells in their recommended medium until they reach 70-80% confluency. Ensure cells are healthy and free from contamination.[7]

-

Cell Harvesting:

-

Wash cells with PBS.

-

Add Trypsin-EDTA to detach the cells.

-

Neutralize trypsin with complete medium.

-

Centrifuge the cell suspension and wash the cell pellet twice with sterile PBS.[7]

-

Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration. Perform a cell count using a hemocytometer and assess viability with trypan blue. Viability should be >95%.

-

-

Tumor Cell Implantation:

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable and reach a predetermined size (e.g., 80-120 mm³), randomize the mice into treatment and control groups.[1]

-

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length / 2.[7]

-

This compound Administration

Preparation of this compound Solution:

This compound should be dissolved in a vehicle of DMSO and PBS. A common preparation involves dissolving this compound in a 2:1 mixture of DMSO:PBS, which can then be further diluted with PBS to the final desired concentration for injection.

Administration Protocols:

The following tables summarize dosing and administration schedules for this compound in different xenograft models.

Table 1: this compound Monotherapy in HT-29 Human Colon Carcinoma Xenograft Model

| Parameter | Protocol 1 | Protocol 2 |

| Cell Line | HT-29 | HT-29 |

| Mouse Strain | Athymic nu/nu | BALB/c nude |

| This compound Dose | 7.5 mg/kg | 3 mg/kg |

| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) or Intravenous (i.v.) |

| Treatment Schedule | Once a week for 3 weeks | Three times per week for 4 weeks |

| Vehicle | Not explicitly stated, likely DMSO/PBS | Not explicitly stated, likely DMSO/PBS |

Table 2: this compound Monotherapy and Combination Therapy in H460 Human Non-Small Cell Lung Cancer Xenograft Model

| Parameter | Monotherapy | Combination Therapy |

| Cell Line | H460 | H460 |

| Mouse Strain | Nude mice | Nude mice |

| This compound Dose | 2 mg/kg | 2 mg/kg |

| Cisplatin Dose | N/A | 1 mg/kg |

| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |

| Treatment Schedule | This compound: 2 days/week | This compound: 2 days/weekCisplatin: 2 days/week (sequential or concomitant) |

| Vehicle | This compound: DMSO:PBS (2:1) diluted with PBSCisplatin: PBS | This compound: DMSO:PBS (2:1) diluted with PBSCisplatin: PBS |

Experimental Workflow

The following diagram outlines the general workflow for conducting a xenograft study with this compound.

Caption: General workflow for a preclinical xenograft study evaluating this compound.

Data Presentation

Quantitative data from xenograft studies should be summarized to clearly present the anti-tumoral efficacy of this compound.

Table 3: Summary of this compound Efficacy in Human Xenograft Models

| Tumor Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Statistical Significance (p-value) | Reference |

| HT-29 (Colon) | This compound | 7.5 mg/kg, i.p., 1x/week for 3 weeks | ~60% | Not Reported | [8] |

| This compound | 3 mg/kg, i.p. or i.v., 3x/week for 4 weeks | ~50-60% | Not Reported | [8] | |

| H460 (NSCLC) | This compound | 2 mg/kg, i.p., 2x/week | Significant | p < 0.05 | [3] |

| Cisplatin | 1 mg/kg, i.p., 2x/week | Significant | p < 0.05 | [3] | |

| This compound + Cisplatin (Sequential) | 2 mg/kg + 1 mg/kg, i.p., 2x/week | > this compound or Cisplatin alone | p < 0.01 (vs control) | [3] | |

| This compound + Cisplatin (Concomitant) | 2 mg/kg + 1 mg/kg, i.p., 2x/week | > this compound or Cisplatin alone | p < 0.01 (vs control) | [3] |

Combination Therapy with Cisplatin

This compound has been shown to act synergistically with the chemotherapeutic agent cisplatin in non-small cell lung cancer models.[3] The proposed mechanism for this synergy involves the differential activation of MAPK pathways. While cisplatin primarily activates the p38 pathway, this compound predominantly activates the JNK pathway. The combination of both agents leads to a complementary and enhanced activation of both pro-apoptotic pathways.[3]

Caption: Synergistic mechanism of this compound and Cisplatin via complementary activation of JNK and p38 pathways.

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action targeting a key metabolic vulnerability in cancer cells. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in preclinical human xenograft mouse models to further evaluate its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents. Adherence to detailed and consistent experimental protocols is crucial for obtaining reproducible and reliable results in the preclinical development of this novel therapeutic candidate.

References

- 1. H460 Xenograft Model - Altogen Labs [altogenlabs.com]

- 2. Preclinical characterization of this compound, a novel anticancer drug targeting the human choline kinase alpha, an enzyme involved in increased lipid metabolism of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Choline Kinase α Inhibitors MN58b and RSM932A Enhances the Antitumor Response to Cisplatin in Lung Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Choline kinase inhibition induces exacerbated endoplasmic reticulum stress and triggers apoptosis via CHOP in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 8. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols for Rsm-932A in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and mechanistic insights for the in vivo application of Rsm-932A (also known as TCD-717), a selective inhibitor of Choline Kinase α (ChoKα). The following protocols and data are intended to guide the design and execution of preclinical research studies.

Introduction

This compound is a potent and selective inhibitor of Choline Kinase α (ChoKα), an enzyme overexpressed in various human cancers, including breast, lung, colon, and prostate cancer[1]. ChoKα plays a crucial role in the synthesis of phosphatidylcholine, a key component of cell membranes, and its inhibition has been shown to induce apoptosis and cell cycle arrest in cancer cells[2]. Preclinical studies have demonstrated the anti-proliferative and anti-tumoral efficacy of this compound in a variety of cancer cell lines and human tumor xenograft models in mice, with a favorable toxicity profile[1][3].

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from in vivo studies.

Table 1: this compound Dosage and Administration in Murine Xenograft Models

| Tumor Model | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Reference |

| Colon Adenocarcinoma (HT-29) | Athymic nu/nu | 7.5 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days, 9-day rest, then another 5 days of treatment | [4] |

| Colon Adenocarcinoma (HT-29) | Athymic nu/nu | 7.5 mg/kg | Intraperitoneal (i.p.) | Once a week for 3 weeks | [4] |

| Colon Adenocarcinoma (HT-29) | BALB/c nude | 3 mg/kg | Intraperitoneal (i.p.) | Three times per week for 4 weeks | [4] |

| Colon Adenocarcinoma (HT-29) | BALB/c nude | 3 mg/kg | Intravenous (i.v.) | Three times per week for 4 weeks | [4] |

| Non-Small Cell Lung Cancer (H-460) | Athymic nu/nu | Not Specified | Not Specified | Not Specified | |